4-Methylglutamic acid 4-Methylglutamic acid (4R)-4-methyl-L-glutamic acid is a 4-methyl-L-glutamic acid in which the methyl group at position 4 adopts R-configuration. It has a role as an excitatory amino acid agonist. It is a conjugate acid of a (4R)-4-methyl-L-glutamate(1-).
2S,4R-4-Methylglutamate is a natural product found in Lathyrus japonicus with data available.
Brand Name: Vulcanchem
CAS No.: 14561-55-8
VCID: VC21357868
InChI: InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4+/m1/s1
SMILES: CC(CC(C(=O)O)N)C(=O)O
Molecular Formula: C6H11NO4
Molecular Weight: 161.16 g/mol

4-Methylglutamic acid

CAS No.: 14561-55-8

Cat. No.: VC21357868

Molecular Formula: C6H11NO4

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

4-Methylglutamic acid - 14561-55-8

Specification

CAS No. 14561-55-8
Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
IUPAC Name (2S,4R)-2-amino-4-methylpentanedioic acid
Standard InChI InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4+/m1/s1
Standard InChI Key KRKRAOXTGDJWNI-DMTCNVIQSA-N
Isomeric SMILES C[C@H](C[C@@H](C(=O)O)N)C(=O)O
SMILES CC(CC(C(=O)O)N)C(=O)O
Canonical SMILES CC(CC(C(=O)O)N)C(=O)O

Introduction

Chemical Structure and Properties

Basic Information

4-Methylglutamic acid is defined as glutamic acid substituted by a methyl group at position 4 . This structural modification results in a compound with the molecular formula C6H11NO4 and a molecular weight of 161.16 g/mol . Its IUPAC name is 2-amino-4-methylpentanedioic acid, and it possesses CAS number 14561-55-8 .

PropertyValue
Chemical FormulaC6H11NO4
Molecular Weight161.16 g/mol
IUPAC Name2-amino-4-methylpentanedioic acid
CAS Number14561-55-8
Creation Date2005-03-25
Modification Date2025-03-01

Structural Features

Stereochemistry and Isomers

Stereoisomeric Forms

Due to the presence of two chiral centers in its structure, 4-methylglutamic acid can exist in several stereoisomeric forms . The major stereoisomers that have been well-characterized include:

  • (2S,4R)-4-Methylglutamic acid

  • (2S,4S)-4-Methylglutamic acid

  • 4-Methyleneglutamic acid (both S and R enantiomers)

Each of these isomers possesses distinct pharmacological properties and receptor selectivity profiles .

Stereochemical Significance

The stereochemistry of 4-methylglutamic acid is of paramount importance for its biological activity . Research has demonstrated that even subtle changes in the spatial arrangement of atoms can significantly alter receptor binding properties and downstream effects . The methyl group positioning creates unique conformational constraints that influence how the molecule interacts with target receptors .

StereoisomerNatural SourceKey Characteristics
(2S,4R)-4-Methylglutamic acidFound in Lathyrus japonicusNatural product with selective binding to kainic acid receptors
(2S,4S)-4-Methylglutamic acidNot reported in natural sourcesShows selectivity for metabotropic glutamate receptors
(S)-4-Methyleneglutamic acidSynthesized compoundExhibits non-selective affinity for multiple glutamate receptor types

Pharmacological Profile

Receptor Interactions

The various stereoisomers of 4-methylglutamic acid demonstrate distinct affinities for different types of glutamate receptors in the central nervous system . These interactions have been extensively characterized through binding experiments using rat brain ionotropic glutamate receptors and functional assays with cloned metabotropic glutamate receptors .

Ionotropic Glutamate Receptor Binding

Research has revealed specific binding patterns for each stereoisomer:

  • (2S,4R)-4-Methylglutamic acid shows selective affinity for kainic acid receptors

  • (2S,4S)-4-Methylglutamic acid exhibits minimal binding to ionotropic glutamate receptors

  • (S)-4-Methyleneglutamic acid demonstrates high but non-selective affinity for AMPA, kainic acid, and NMDA receptors

Metabotropic Glutamate Receptor Interactions

Complementary to their ionotropic receptor profiles, the stereoisomers also show distinct patterns of interaction with metabotropic glutamate receptors:

  • (2S,4S)-4-Methylglutamic acid demonstrates selective affinity for metabotropic glutamate receptors, particularly subtypes 1alpha and 2

  • (2S,4R)-4-Methylglutamic acid shows minimal activity at these receptors

  • (S)-4-Methyleneglutamic acid exhibits high affinity for metabotropic glutamate receptor subtypes 1alpha and 2

StereoisomerKainic Acid ReceptorsAMPA ReceptorsNMDA ReceptorsmGlu Receptors (1α, 2)
(2S,4R)-4-Methylglutamic acidHighLowLowLow
(2S,4S)-4-Methylglutamic acidLowLowLowHigh
(S)-4-Methyleneglutamic acidHighHighHighHigh

Structure-Activity Relationships

The distinctive pharmacological profiles observed across different stereoisomers highlight the critical importance of three-dimensional molecular structure in determining receptor selectivity . The precise orientation of the methyl group relative to the amino and carboxyl groups appears to be decisive for preferential binding to specific receptor subtypes . This structure-activity relationship provides valuable insights for rational drug design targeting glutamate receptors .

Biological Significance and Applications

Role in Neurotransmission

As derivatives of glutamic acid, which is the primary excitatory neurotransmitter in the mammalian central nervous system, 4-methylglutamic acid stereoisomers have significant implications for neurological research . The selective receptor binding properties of these compounds make them valuable tools for studying excitatory synaptic transmission and plasticity .

Research Applications

The well-characterized receptor binding profiles of 4-methylglutamic acid stereoisomers make them valuable molecular probes for studying glutamate receptor function, distribution, and signaling mechanisms . These compounds have contributed significantly to our understanding of the complex glutamatergic system in the central nervous system .

Synthesis and Purification

Purification Methods

High-performance liquid chromatography (HPLC) using chiral stationary phases has been successfully employed to separate and purify different stereoisomers of 4-methylglutamic acid . Specifically, a Crownpak CR(+) column has been used to separate racemic 4-methyleneglutamic acid into its individual enantiomers with high chemical and enantiomeric purity . This purification step is critical for obtaining stereochemically homogeneous compounds for pharmacological studies .

Research Findings

Comparative Pharmacology

A notable finding from pharmacological studies is that each stereoisomer of 4-methylglutamic acid possesses a distinct receptor binding profile . While none of the compounds exhibit absolute specificity for any single receptor subtype, their relative selectivity makes them useful for discriminating between different glutamate receptor classes . This comparative pharmacology has enhanced our understanding of structure-function relationships in glutamate receptor biology .

Neurochemical Significance

The selective receptor interactions observed with different 4-methylglutamic acid stereoisomers have provided insights into the structural requirements for binding to specific glutamate receptor subtypes . These findings have implications for understanding the molecular basis of glutamatergic neurotransmission and for developing more selective modulators of glutamate receptors .

Future Perspectives

Advanced Structure-Activity Studies

More detailed structural and computational studies may help elucidate the precise molecular interactions responsible for the observed receptor selectivity of different stereoisomers . Such insights could guide the rational design of next-generation glutamate receptor modulators with enhanced selectivity and efficacy .

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